3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-Aminoethyl)azanediyl)bis(propan-1-ol) typically involves the reaction of 3-chloropropan-1-ol with 2-aminoethanol under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 3,3’-((2-Aminoethyl)azanediyl)bis(propan-1-ol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
3,3’-((2-Aminoethyl)azanediyl)bis(propan-1-ol) undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide as a base in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3’-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-((2-Aminoethyl)azanediyl)bis(propan-1-ol) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function . The pathways involved in these interactions are often studied using computational modeling and experimental techniques .
Comparison with Similar Compounds
Similar Compounds
3,3’-((2-Hydroxyethyl)azanediyl)bis(propan-1-ol): Similar structure but with a hydroxyl group instead of an amino group.
3,3’-((2-Methylaminoethyl)azanediyl)bis(propan-1-ol): Contains a methyl group attached to the amino group.
Uniqueness
3,3’-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable tool in various fields of research and industry .
Properties
IUPAC Name |
3-[2-aminoethyl(3-hydroxypropyl)amino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2/c9-3-6-10(4-1-7-11)5-2-8-12/h11-12H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLUYEOBGUSDOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCCO)CCN)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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